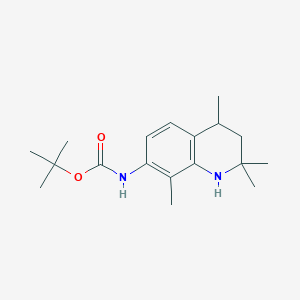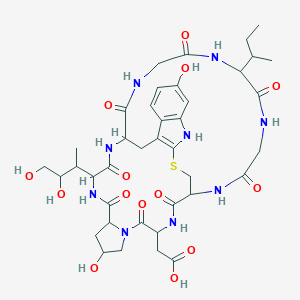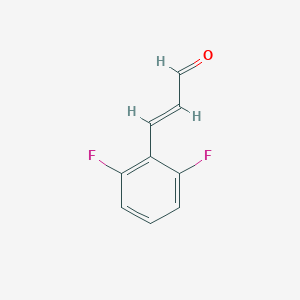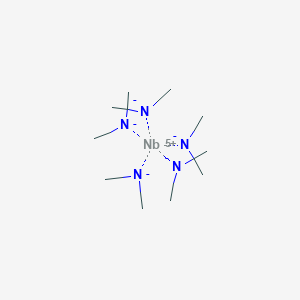
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate, also known as TTMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based molecules, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties.
作用机制
The mechanism of action of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is not fully understood, but it is believed to involve the chelation of metal ions by the quinoline moiety of the molecule. This interaction leads to a change in the fluorescence properties of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate, which can be used to detect the presence of metal ions in solution.
Biochemical and Physiological Effects:
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has been shown to have a low toxicity profile and does not exhibit any significant cytotoxicity towards mammalian cells. However, the compound has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens. In addition, Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is its high selectivity for metal ions, which makes it a valuable tool for studying the role of metal ions in biological systems. In addition, Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is relatively easy to synthesize and has a low toxicity profile, which makes it a safe and cost-effective option for scientific research.
However, there are also some limitations to the use of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate in lab experiments. For example, the compound has a relatively short half-life in solution, which can make it difficult to use in long-term experiments. In addition, Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
未来方向
Despite the limitations of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate, there are many potential future directions for research on this compound. One promising area of study is the development of new fluorescent probes based on the quinoline scaffold, which could have applications in a wide range of biological systems. In addition, further studies are needed to determine the potential of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate as an anticancer agent, as well as its potential for use in other therapeutic applications. Overall, Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is a valuable tool for scientific research and has the potential to contribute to many exciting new discoveries in the years to come.
合成方法
The synthesis of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate involves the reaction of 2,2,4,8-tetramethyl-3,4-dihydroquinoline with tert-butyl chloroformate in the presence of a base catalyst such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学研究应用
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has been shown to exhibit a variety of biological activities that make it a promising candidate for scientific research. One of the most notable applications of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This property makes Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate a valuable tool for studying the role of metal ions in biological systems.
属性
IUPAC Name |
tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-9,11,20H,10H2,1-7H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBNUWRCPTIGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)



![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)


![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
